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molecular formula C24H35ClN2O2 B8694417 4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester

4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8694417
M. Wt: 419.0 g/mol
InChI Key: CBCAYWBRCCLREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759520B2

Procedure details

To a degassed solution of 4-(2-bromo-5,5-dimethyl-cyclohex-1-enylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 3.36 mmol) and 4-chlorophenyl boronic acid (0.78 g, 5.04 mmol) in 2:1 MeOH/1,4-dioxane (20 ml) at rt was added a solution of 2M Na2CO3 (3.3 ml, 6.72 mmol). Nitrogen was bubbled through the mixture for 2 min and then PdCl2[dppf] (200 mg, 0.28 mmol) was added. The reaction flask was sealed and heated to 100° C. where it was maintained for 1 h. After this time the suspension was cooled to rt and filtered through Celite®. The collected solids were washed with additional dichloromethane and the combined filtrate and washings were concentrated under reduced pressure. Purification by column chromatography on silica eluting with 6% EtOAc/heptanes gave 4-[2-(4-chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester (1.0 g, 71%). HPLC-MS 419, 421 [M+1]+.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
MeOH 1,4-dioxane
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2[dppf]
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][CH2:17][C:16]=2Br)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:24][C:25]1[CH:30]=[CH:29][C:28](B(O)O)=[CH:27][CH:26]=1.C([O-])([O-])=O.[Na+].[Na+]>CO.O1CCOCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH2:20][C:19]([CH3:22])([CH3:21])[CH2:18][CH2:17][C:16]=2[C:28]2[CH:29]=[CH:30][C:25]([Cl:24])=[CH:26][CH:27]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(CCC(C1)(C)C)Br
Name
Quantity
0.78 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
MeOH 1,4-dioxane
Quantity
20 mL
Type
solvent
Smiles
CO.O1CCOCC1
Step Two
Name
PdCl2[dppf]
Quantity
200 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the mixture for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The reaction flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the suspension was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The collected solids were washed with additional dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica eluting with 6% EtOAc/heptanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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